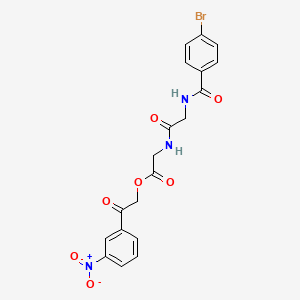
2-(3-nitrophenyl)-2-oxoethyl N-(4-bromobenzoyl)glycylglycinate
Overview
Description
2-(3-nitrophenyl)-2-oxoethyl N-(4-bromobenzoyl)glycylglycinate, also known as NBGG, is a chemical compound that has gained significant interest in scientific research due to its potential applications in drug development. This compound belongs to the class of benzoyl glycylglycinate derivatives and has been synthesized using various methods.
Mechanism of Action
The mechanism of action of 2-(3-nitrophenyl)-2-oxoethyl N-(4-bromobenzoyl)glycylglycinate involves its ability to bind to the active site of ACE and DPP-4 enzymes, thereby inhibiting their activity. This results in the reduction of blood pressure and blood glucose levels, respectively.
Biochemical and physiological effects:
Studies have shown that 2-(3-nitrophenyl)-2-oxoethyl N-(4-bromobenzoyl)glycylglycinate can effectively lower blood pressure and blood glucose levels in animal models. It has also been shown to improve insulin sensitivity and reduce inflammation. However, further studies are needed to determine the long-term effects of 2-(3-nitrophenyl)-2-oxoethyl N-(4-bromobenzoyl)glycylglycinate on human subjects.
Advantages and Limitations for Lab Experiments
One advantage of using 2-(3-nitrophenyl)-2-oxoethyl N-(4-bromobenzoyl)glycylglycinate in lab experiments is its high yield during synthesis, making it readily available for research. However, one limitation is that 2-(3-nitrophenyl)-2-oxoethyl N-(4-bromobenzoyl)glycylglycinate has a relatively short half-life, which may affect its effectiveness in vivo.
Future Directions
There are several future directions for 2-(3-nitrophenyl)-2-oxoethyl N-(4-bromobenzoyl)glycylglycinate research. One direction is to investigate its potential as a treatment for other diseases, such as cancer and Alzheimer's disease. Another direction is to optimize the synthesis method to increase the yield and stability of 2-(3-nitrophenyl)-2-oxoethyl N-(4-bromobenzoyl)glycylglycinate. Additionally, further studies are needed to determine the safety and efficacy of 2-(3-nitrophenyl)-2-oxoethyl N-(4-bromobenzoyl)glycylglycinate in human subjects.
Conclusion:
In conclusion, 2-(3-nitrophenyl)-2-oxoethyl N-(4-bromobenzoyl)glycylglycinate is a promising compound with potential applications in drug development. Its ability to inhibit the activity of ACE and DPP-4 enzymes makes it a potential candidate for the treatment of hypertension and type 2 diabetes. However, further research is needed to determine its long-term effects and safety in human subjects.
Scientific Research Applications
2-(3-nitrophenyl)-2-oxoethyl N-(4-bromobenzoyl)glycylglycinate has been extensively studied for its potential applications in drug development. It has been shown to inhibit the activity of various enzymes, including angiotensin-converting enzyme (ACE) and dipeptidyl peptidase-4 (DPP-4). These enzymes are involved in the regulation of blood pressure and glucose metabolism, respectively, making 2-(3-nitrophenyl)-2-oxoethyl N-(4-bromobenzoyl)glycylglycinate a potential candidate for the treatment of hypertension and type 2 diabetes.
properties
IUPAC Name |
[2-(3-nitrophenyl)-2-oxoethyl] 2-[[2-[(4-bromobenzoyl)amino]acetyl]amino]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16BrN3O7/c20-14-6-4-12(5-7-14)19(27)22-9-17(25)21-10-18(26)30-11-16(24)13-2-1-3-15(8-13)23(28)29/h1-8H,9-11H2,(H,21,25)(H,22,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBZNKXCTWYJTDY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)COC(=O)CNC(=O)CNC(=O)C2=CC=C(C=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16BrN3O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



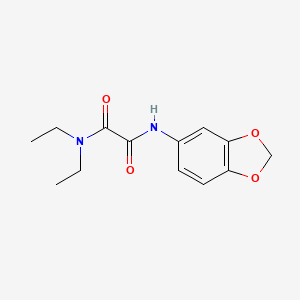

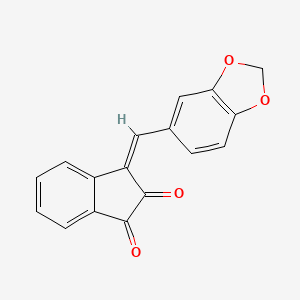
![3-allyl-6-methyl-5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4723693.png)
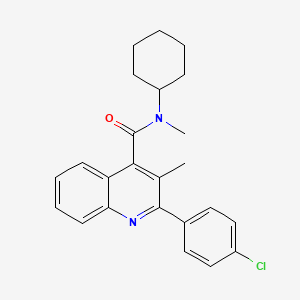
![N-(4-bromo-3-chlorophenyl)-2-({5-[(2-chlorophenoxy)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B4723697.png)
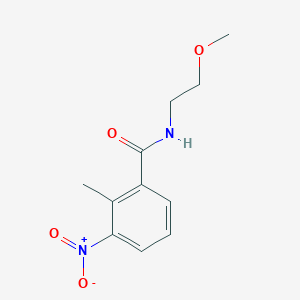
![2-(4-{[(2-thienylmethyl)amino]methyl}phenoxy)ethanol hydrochloride](/img/structure/B4723704.png)
![3-cyclohexyl-2-(ethylthio)-3H-spiro[benzo[h]quinazoline-5,1'-cyclohexan]-4(6H)-one](/img/structure/B4723717.png)
![N-{4-[(4-biphenylylcarbonyl)amino]phenyl}-2-thiophenecarboxamide](/img/structure/B4723722.png)
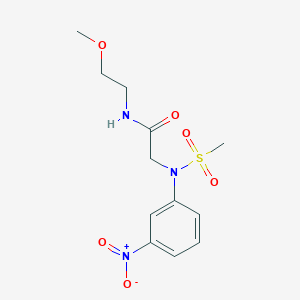
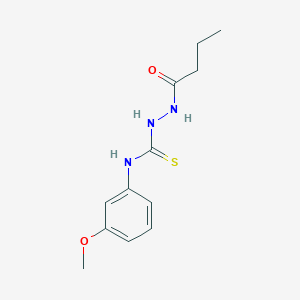
![N-[2-[4-(dimethylamino)phenyl]-1-({[2-(1H-indol-3-yl)ethyl]amino}carbonyl)vinyl]benzamide](/img/structure/B4723745.png)
![1-(diphenylmethyl)-4-[(4-nitrophenyl)carbonothioyl]piperazine](/img/structure/B4723758.png)